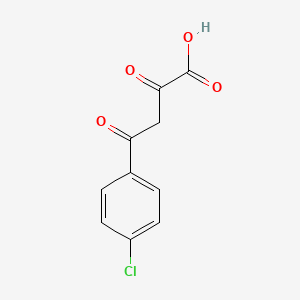

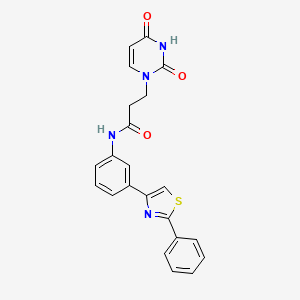

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Applications De Recherche Scientifique

Antihypoxidotic Effects of Piracetam

A study investigated the antihypoxidotic effects of Piracetam (2-oxo-pyrrolidine-1-acetamide) on hypoxia resistance, demonstrating its potential utility in models of brain dysfunction related to senile dementia. This research underscores the importance of acetamide derivatives in modulating physiological responses under stress conditions (Schaffler & Klausnitzer, 1988).

Analgesic Drug Metabolism and Oxidative Stress

Another study explored the interaction of Paracetamol (acetaminophen) with enzyme families like cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), highlighting the complex interplay between drug metabolism and oxidative stress. This research can inform the development of safer and more effective therapeutic agents by elucidating the metabolic pathways involved (Trettin et al., 2014).

Hepatotoxicity Mechanisms

A study on the mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice revealed the involvement of mitochondrial damage and nuclear DNA fragmentation. This research is critical for understanding drug-induced liver injury and developing strategies to mitigate such risks (McGill et al., 2012).

Metabotropic Glutamate Receptor Imaging

Research involving 11C-ABP688, a noncompetitive antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), underscores the application of molecular imaging in neuroscience. By enabling the noninvasive tracing of receptor distribution and function, such studies contribute to our understanding of neurological disorders and the development of targeted therapies (Ametamey et al., 2007).

Krebs Cycle Metabolism Tracing

A study on tracing Krebs cycle metabolism in the liver through noninvasive means highlights the significance of biochemical pathway analysis in clinical diagnostics and research. Understanding these metabolic processes is essential for developing interventions for metabolic disorders (Magnusson et al., 1991).

Propriétés

IUPAC Name |

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16-4-2-13-1-3-14(9-15(13)16)22-11-17(21)19-10-12-5-7-18-8-6-12/h1,3,5-9H,2,4,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLPGDHUSGNTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)

![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)

![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)

![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856838.png)